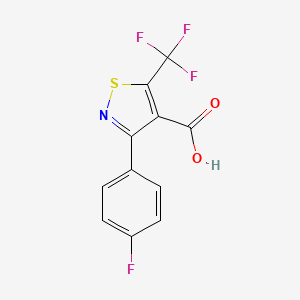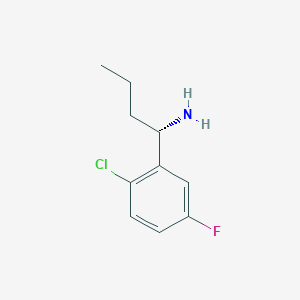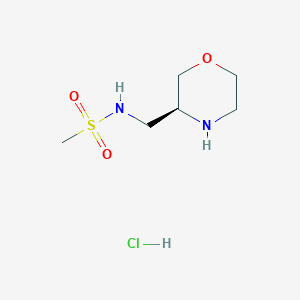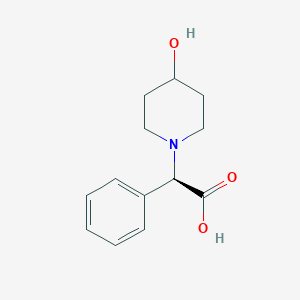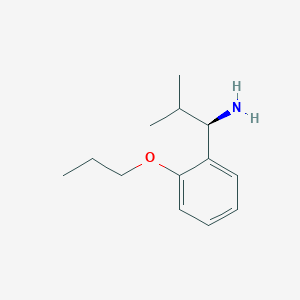![molecular formula C12H19NO B13054269 (1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13054269.png)
(1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL: is a chiral compound with significant importance in various fields of chemistry and pharmacology This compound is known for its unique structural features, which include an amino group and a hydroxyl group attached to a chiral carbon center
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and the use of solvents such as ethanol or methanol to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The use of high-pressure hydrogenation and advanced purification techniques such as chromatography are common to achieve the desired product quality.
化学反応の分析
Types of Reactions: (1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or alkylated products.
科学的研究の応用
Chemistry: In chemistry, (1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. Its chiral nature allows for selective interactions with biological targets, making it a useful tool in biochemical studies.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of (1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in polar interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s chiral nature allows for selective binding, enhancing its efficacy and reducing potential side effects.
類似化合物との比較
(1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL: The enantiomer of the compound with different stereochemistry.
(1S,2S)-1-Amino-1-[2-(methylpropyl)phenyl]propan-2-OL: A similar compound with a different alkyl group attached to the phenyl ring.
Uniqueness: The uniqueness of (1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL lies in its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination allows for diverse chemical reactivity and selective biological interactions, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
(1S,2S)-1-amino-1-(2-propan-2-ylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-8(2)10-6-4-5-7-11(10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12+/m0/s1 |
InChIキー |
WGNUPOFVVAWING-JOYOIKCWSA-N |
異性体SMILES |
C[C@@H]([C@H](C1=CC=CC=C1C(C)C)N)O |
正規SMILES |
CC(C)C1=CC=CC=C1C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


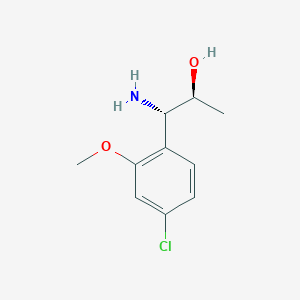
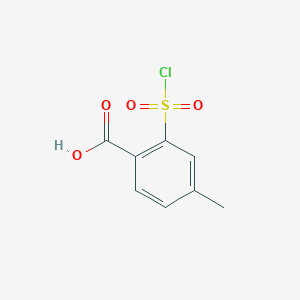
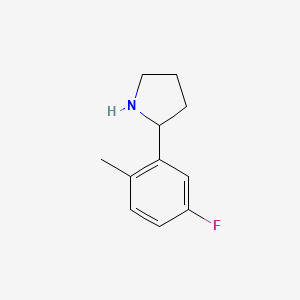
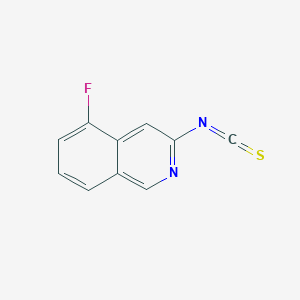
![Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate](/img/structure/B13054202.png)

![N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13054213.png)
